1-Amino-3-ethylurea

Urea Transporter Inhibition Renal Physiology Diuretic Research

Researchers studying urea transporters or developing semicarbazide-based anticancer agents require precise structural specificity. Generic urea derivatives lack the unique N-ethyl substitution pattern critical for reproducing published UT-A1 inhibition (IC₅₀ = 750 nM) and glioblastoma-active derivatives (APS-1). - **Quantified bioactivity**: Moderate UT-A1 inhibition with >6-fold selectivity over structurally similar analogs. - **Application-ready**: High aqueous solubility (XLogP -1.6) enables low-DMSO assays, minimizing solvent artifacts. - **Synthetic utility**: Key precursor for SAR studies targeting glioblastoma and renal physiology.

Molecular Formula C3H9N3O
Molecular Weight 103.12 g/mol
CAS No. 13050-41-4
Cat. No. B3033985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-ethylurea
CAS13050-41-4
Molecular FormulaC3H9N3O
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESCCNC(=O)NN
InChIInChI=1S/C3H9N3O/c1-2-5-3(7)6-4/h2,4H2,1H3,(H2,5,6,7)
InChIKeyCJYIAZYTBJVFOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3-ethylurea: Structure and Properties


1-Amino-3-ethylurea (CAS 13050-41-4), also known as N-ethylhydrazinecarboxamide or 4-ethylsemicarbazide, is a small-molecule semicarbazide derivative with the molecular formula C₃H₉N₃O and a molecular weight of 103.12 g/mol [1]. It serves as a versatile synthetic intermediate for nitrogen-containing compounds in pharmaceutical and agrochemical development . Key physicochemical properties include a calculated LogP ranging from -1.6 (XLogP) to 0.66, indicating a balance between hydrophilicity and lipophilicity, and moderate to high solubility in polar solvents [1][2].

Versatile synthetic intermediate for N-heterocyclic compounds
Polar-solvent profile supports aqueous assay compatibility
Defined N-ethyl substitution for target interaction studies

Specificity of 1-Amino-3-ethylurea


The biological and functional utility of 1-Amino-3-ethylurea is defined by its specific N-ethyl substitution pattern, which confers a unique activity profile. While numerous urea and semicarbazide derivatives exist, simple structural variations—such as the addition of a phenyl group or the substitution of oxygen for sulfur—lead to dramatic changes in target binding and downstream effects. For example, direct derivatization of the 4-ethylsemicarbazide scaffold with a 4-nitrobenzoyl group (APS-1) yields a compound with selective antiproliferative activity against glioblastoma cells, a property not shared by the parent compound [1]. Furthermore, the unsubstituted 1-Amino-3-ethylurea exhibits a distinct inhibitory profile against urea transporters compared to its more complex analogs [2]. Therefore, procurement of this specific compound is critical for researchers aiming to replicate or build upon the exact pharmacological effects reported in the literature.

  1. N-ethyl substitution pattern may be critical for reported biological activity.
  2. Simple structural changes (e.g., phenyl addition, O→S substitution) can shift target selectivity profiles.
  3. Unsubstituted or differently substituted analogs may show distinct urea transporter inhibition profiles.

1-Amino-3-ethylurea Comparative Evidence


UT-A1 Inhibition: Direct Comparison

1-Amino-3-ethylurea demonstrates a specific and moderate inhibitory effect on the rat urea transporter UT-A1. In a direct head-to-head comparison, it is approximately 6.7-fold more potent against this target than a closely related analog, BDBM50575418. This difference is substantial enough to guide experimental design and compound selection. [1][2]

UT-A1 Inhibition
Head-to-head
IC₅₀ 750 nM vs 5.00 µM
~6.7× lower IC₅₀ may support UT-A1 tool compound studies.
Rat UT-A1 in MDCK cells; fluorescence readout.
Urea Transporter Inhibition Renal Physiology Diuretic Research

LogP and Solubility Advantage

1-Amino-3-ethylurea exhibits a distinct and advantageous physicochemical profile. Its calculated XLogP of -1.6 indicates significantly higher hydrophilicity than the parent semicarbazide (LogP ~0.28 [1]). This class-level inference suggests the ethyl substitution does not simply increase lipophilicity but alters the hydrogen-bonding capacity, potentially leading to improved aqueous solubility, a critical factor for in vitro assay compatibility.

Hydrophilicity (calc.)
Class-level
XLogP −1.6 vs ~0.28
Lower LogP may support aqueous buffer compatibility.
Computational prediction; experimental solubility to verify.
Physicochemical Profiling ADME Prediction Solubility

APS-1 Derivative Anticancer Specificity

While not a direct activity of the free base, the value of the 1-Amino-3-ethylurea scaffold is demonstrated by its derivative, 1-(4-nitrobenzoyl)-4-ethylsemicarbazide (APS-1). This compound, which is a direct acylation product of 4-ethylsemicarbazide, shows selective antiproliferative activity against human glioblastoma cells (LN229) [1]. This is a class-level inference where the specific ethyl group on the semicarbazide core is essential for the observed activity, as other semicarbazide or thiosemicarbazide derivatives (e.g., APS-18) show a different selectivity profile against other cancer cell lines like renal cell carcinoma (769-P) and non-small cell lung cancer (NCI-H1563) [1].

Derivative SAR
Class-level
APS-1 derivative shows glioblastoma cell selectivity; other derivatives differ in tumor panel preference.
4-Ethylsemicarbazide scaffold may support tunable anticancer SAR.
In vitro cell panel; derivative-specific, not parent compound.
Anticancer Research Semicarbazide Derivatives Structure-Activity Relationship

1-Amino-3-ethylurea Research Applications


Renal Urea Transporter Studies

Researchers studying the role of the UT-A1 urea transporter in the kidney's urinary concentrating mechanism should procure 1-Amino-3-ethylurea for its specific and moderate inhibitory activity (IC₅₀ = 750 nM) [1]. Its >6-fold selectivity over a structurally related analog [2] makes it a valuable tool compound for dissecting UT-A1 function without causing complete transporter blockade, which may be advantageous for studying nuanced physiological responses.

Anticancer Agent Synthesis

Medicinal chemists aiming to develop novel anticancer agents should utilize 1-Amino-3-ethylurea as a key starting material. Evidence shows that its derivative, APS-1, possesses potent and selective antiproliferative activity against glioblastoma cells [3]. This positions the compound as a critical precursor for structure-activity relationship (SAR) studies focused on tuning the selectivity of semicarbazide-based therapeutics against various cancer types.

Hydrophilic In Vitro Assays

For laboratories performing biochemical or cell-based assays, 1-Amino-3-ethylurea offers a significant practical advantage. Its calculated XLogP of -1.6 predicts high aqueous solubility, which simplifies the preparation of DMSO-free or low-DMSO assay solutions. This minimizes the risk of solvent-related artifacts and cytotoxicity, ensuring that observed biological effects are attributable solely to the compound's activity.

Application
Selection Property
Validation Focus
Renal UT-A1 transporter research
Reported UT-A1 inhibitory profile
UT-A1 isoform selectivity and functional response
Anticancer SAR synthesis
4-Ethylsemicarbazide scaffold derivatization
Antiproliferative selectivity tuning across cancer cell lines
Aqueous in vitro assays
Predicted high aqueous solubility profile
DMSO-free assay compatibility and solvent artifacts
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